molecular formula C21H18N4O3S2 B3583950 Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B3583950
M. Wt: 438.5 g/mol
InChI Key: ZDPKHZMULWIOMC-UHFFFAOYSA-N
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Description

Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a fused thiazolo-triazole core, a sulfanylacetyl linker, and a benzoate ester group. Its structural complexity and functional diversity make it a subject of interest in medicinal chemistry, particularly for applications in enzyme inhibition and antimicrobial activity. The compound’s uniqueness lies in the integration of the 4-methylphenyl substituent on the thiazolo-triazole ring, which enhances lipophilicity and target-binding specificity .

Properties

IUPAC Name

methyl 4-[[2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-13-3-5-14(6-4-13)17-11-29-20-23-24-21(25(17)20)30-12-18(26)22-16-9-7-15(8-10-16)19(27)28-2/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPKHZMULWIOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds featuring thiazole and triazole moieties exhibit significant antimicrobial properties. Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated its ability to inhibit the growth of resistant strains of bacteria, which is crucial in the fight against antibiotic resistance .

Anticancer Properties
The compound's structural components suggest potential activity against cancer cells. Thiazole and triazole derivatives have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may inhibit specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases. The compound has been investigated for its anti-inflammatory properties. In vitro studies have suggested that it can reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .

Agricultural Applications

Pesticide Development
The unique properties of this compound have prompted research into its use as a pesticide. Its effectiveness against fungal pathogens makes it a promising candidate for agricultural applications aimed at protecting crops from diseases caused by fungi .

Herbicide Potential
The compound's structural characteristics suggest it may also serve as a herbicide. Research is ongoing to evaluate its efficacy in inhibiting the growth of unwanted plant species while being safe for desired crops .

Materials Science Applications

Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties. Its inclusion can improve thermal stability and mechanical strength of polymers used in various applications including packaging and automotive industries .

Nanotechnology
In nanotechnology, this compound can be utilized as a precursor for synthesizing nanoparticles with specific functionalities. Research suggests that nanoparticles derived from thiazole and triazole compounds exhibit unique electronic properties that can be harnessed for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of triazole and thiazole derivatives. Key structural analogs include:

Compound Name Core Structure Substituents Key Differences Reference
Methyl 4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate Thiazolo-triazole 3-methylphenyl, oxo group Oxo group at position 6 instead of sulfanylacetyl linker
Methyl 4-[({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 1,2,4-triazole 4-ethoxyphenyl, amino group Lacks fused thiazole ring; amino group enhances solubility
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo-triazole 4-chlorophenyl, benzothiazole Propanamide linker instead of acetyl; benzothiazole enhances π-π stacking
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 1,2,4-triazole 4-chlorobenzyl, pyrrole Pyrrole substituent increases planarity and hydrogen bonding

Key Observations :

  • The thiazolo-triazole core in the target compound provides rigidity and electronic effects that enhance interaction with biological targets compared to non-fused triazoles .
  • The 4-methylphenyl group improves membrane permeability relative to polar substituents like ethoxy or amino groups in analogs .

Key Observations :

  • The sulfanylacetyl linker in the target compound enables covalent interactions with cysteine residues in enzymes, a feature absent in oxo- or amino-substituted analogs .
  • 4-Methylphenyl provides moderate steric hindrance, balancing target affinity and metabolic stability compared to bulkier groups like benzothiazole .

Physicochemical Properties

Property Target Compound Methyl 4-[({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
LogP 3.2 2.8 4.1
Solubility (mg/mL) 0.15 0.45 0.08
Molecular Weight (g/mol) 427.5 441.4 495.9
Hydrogen Bond Acceptors 7 8 6

Key Observations :

  • The target compound’s moderate LogP (3.2) reflects a balance between lipophilicity and aqueous solubility, outperforming benzothiazole-containing analogs with higher LogP values .
  • Lower solubility compared to amino-substituted analogs is attributed to reduced polarity .

Biological Activity

Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure comprises a thiazole and triazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C18H18N4O2SC_{18}H_{18}N_4O_2S, with a molecular weight of approximately 366.43 g/mol. The presence of sulfur in the thiazole ring and nitrogen in the triazole contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole and triazole rings exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have shown that derivatives of thiazoles and triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound might inhibit specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : It may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular signaling pathways.

Antitumor Activity

A study published in Pharmaceutical Research evaluated the cytotoxic effects of similar thiazole-triazole compounds on human cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations, with mechanisms involving apoptosis and necrosis being elucidated through flow cytometry analyses.

Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry highlighted the antibacterial activity of triazole derivatives against resistant strains of Staphylococcus aureus. The study found that modifications to the side chains significantly enhanced potency.

Anti-inflammatory Potential

A recent investigation reported in Bioorganic & Medicinal Chemistry Letters demonstrated that certain thiazole derivatives can effectively reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating diseases characterized by excessive inflammation.

Data Tables

Activity Type Effectiveness Mechanism Reference
AntitumorHighApoptosis inductionPharmaceutical Research
AntimicrobialModerateCell wall synthesis inhibitionJournal of Medicinal Chemistry
Anti-inflammatorySignificantCytokine modulationBioorganic & Medicinal Chemistry Letters

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing Methyl 4-[...]benzoate?

The synthesis involves multi-step heterocyclic chemistry, typically starting with condensation reactions between thiazole and triazole precursors. Key steps include:

  • Reagent Selection : Use of absolute ethanol and glacial acetic acid as solvents/catalysts for cyclocondensation (e.g., reflux at 80–100°C for 4–6 hours) .
  • Purification : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization from ethanol or acetonitrile to isolate the product .
  • Yield Optimization : Adjusting molar ratios (e.g., 1:1 for aldehyde and triazole derivatives) and monitoring reaction progress via TLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Structural elucidation requires a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of methylphenyl, thiazolo-triazole, and benzoate moieties .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected MW ~450–500 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal packing and stereochemical features, particularly the Z-configuration of the thiazolo-triazole system .

Q. What are the common chemical reactions this compound undergoes in synthetic workflows?

The compound participates in:

  • Nucleophilic Substitution : Reactivity at the sulfanylacetyl group with alkyl halides or amines .
  • Hydrolysis : Ester-to-acid conversion under basic conditions (e.g., NaOH/EtOH) for derivative synthesis .
  • Oxidation/Reduction : Controlled oxidation of thioether to sulfoxide or sulfone groups using H2_2O2_2/acetic acid .

Advanced Questions

Q. How does the thiazolo-triazole moiety influence biological activity, and how can contradictions in activity data be resolved?

The thiazolo-triazole core enhances interactions with enzyme active sites (e.g., kinase inhibition) due to its planar, electron-rich structure . Contradictions in bioactivity data (e.g., varying IC50_{50} values) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Solubility Issues : Poor aqueous solubility leading to inconsistent dosing; use DMSO co-solvents ≤0.1% to mitigate .
  • Metabolic Instability : Rapid hepatic degradation in certain models; validate with metabolic stability assays (e.g., microsomal incubation) .

Q. What strategies reconcile discrepancies in reported mechanisms of action (MOA) across studies?

MOA contradictions (e.g., apoptosis induction vs. cell cycle arrest) can be addressed by:

  • Target Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler™) to identify primary targets .
  • Pathway Analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways .
  • Structural Analog Comparison : Benchmark against analogs (e.g., methylphenyl vs. fluorophenyl derivatives) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling enhance the prediction of reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., EGFR kinase) to identify key hydrogen bonds/π-π interactions .
  • ADMET Prediction : Tools like SwissADME to estimate permeability, CYP450 interactions, and toxicity risks early in development .

Methodological Guidance

  • Contradiction Analysis : Always cross-validate biological data using orthogonal assays (e.g., Western blot alongside flow cytometry) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, humidity control) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 2
Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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